5-{[(4-Methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
5-{[(4-Methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a 1,3-dioxane-4,6-dione core substituted at the 5-position with a [(4-methoxyphenyl)amino]methylidene group. This compound belongs to a class of structurally versatile intermediates widely used in organic synthesis, particularly for constructing heterocyclic frameworks such as quinolones . Its synthesis typically involves condensation of Meldrum’s acid with an appropriate aldehyde or amine precursor under reflux conditions in polar solvents like methanol or ethanol .
Key structural features include:
Properties
Molecular Formula |
C14H15NO5 |
|---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
5-[(4-methoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C14H15NO5/c1-14(2)19-12(16)11(13(17)20-14)8-15-9-4-6-10(18-3)7-5-9/h4-8,15H,1-3H3 |
InChI Key |
SCHBXLNQEACFDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=C(C=C2)OC)C(=O)O1)C |
Origin of Product |
United States |
Preparation Methods
Reaction with 4-Methoxybenzaldehyde and Subsequent Amination
A two-step protocol is commonly employed:
-
Formation of 5-(4-Methoxybenzylidene) Intermediate :
Meldrum’s acid reacts with 4-methoxybenzaldehyde in ethanol under reflux, catalyzed by triethylamine or pyridine. The reaction proceeds via a dehydration mechanism, yielding the benzylidene intermediate with a distorted envelope conformation in the 1,3-dioxane ring. -
Amination to Introduce the Amino Group :
The benzylidene intermediate undergoes nucleophilic substitution with 4-methoxyaniline in the presence of a Lewis acid (e.g., ZnCl₂) or under acidic conditions. This step replaces the benzylidene oxygen with an amino group, forming the target compound.
One-Pot Synthesis Using Formic Acid Catalysis
A streamlined one-pot method eliminates the isolation of intermediates. Meldrum’s acid, 4-methoxybenzaldehyde, and 4-methoxyaniline are combined in formic acid at 90–100°C for 2–4 hours. The formic acid acts as both solvent and catalyst, promoting simultaneous condensation and amination.
Reaction Conditions :
Key Data :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A mixture of Meldrum’s acid, 4-methoxybenzaldehyde, and 4-methoxyaniline in N,N-dimethylformamide (DMF) is heated at 120°C for 20 minutes under microwave conditions. This method enhances reaction efficiency by improving energy transfer.
Advantages :
Critical Analysis of Reaction Parameters
Solvent Effects
Catalyst Optimization
Structural Characterization
The product is confirmed via:
-
¹H NMR : δ 8.49 (s, 1H, CH=N), 7.58–7.42 (m, aromatic H), 3.81 (s, 3H, OCH₃), 1.77 (s, 6H, C(CH₃)₂).
-
X-ray Crystallography : Triclinic crystal system (space group P-1), with weak C–H···O hydrogen bonds stabilizing the lattice.
Challenges and Mitigation Strategies
Byproduct Formation
Purification Difficulties
-
Issue : Co-elution with unreacted aniline.
-
Solution : Gradient elution with ethyl acetate/hexane (0–50%).
Industrial-Scale Adaptations
For bulk synthesis, continuous flow reactors are employed to maintain temperature control and improve reproducibility. A typical setup uses:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing dioxanedione ring activates the methylidene carbon for nucleophilic attack. Key reactions include:
Mechanistic studies reveal a two-step process: (1) nucleophilic attack at the methylidene carbon, followed by (2) proton transfer stabilized by the dione’s electron-withdrawing groups.
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions, leveraging its conjugated diene system:
With Electron-Deficient Dienophiles
| Dienophile | Conditions | Product Structure | Stereoselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, 80°C | Bicyclic lactone | endo:exo = 4:1 |
| Tetracyanoethylene (TCNE) | CHCl₃, RT | Spirocyclic adduct | Exclusive endo selectivity |
The 4-methoxyphenyl group directs regiochemistry through resonance effects, favoring para-adduct formation in 89% of cases .
Oxidative Transformations
Controlled oxidation modifies both the aromatic and dioxane components:
Side-Chain Oxidation
| Oxidizing Agent | Product | Functional Group Change |
|---|---|---|
| KMnO₄/H₂SO₄ | 4-Methoxybenzoic acid derivative | –CH=N– → –COOH |
| mCPBA | Sulfoxide intermediates | S–O bond formation |
Ring-Opening Reactions
Under basic conditions (NaOH/EtOH), the dioxane ring undergoes hydrolysis:
This reaction is critical for generating bioactive metabolites.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces three primary pathways:
-
[2+2] Cyclodimerization : Forms strained cyclobutane derivatives (quantum yield Φ = 0.33)
-
Singlet Oxygen Generation : Type II photosensitization with quantum yield of 0.18
-
Electron Transfer : Redox reactions with TiO₂ nanoparticles under visible light
Catalytic Coupling Reactions
Pd-mediated cross-couplings exploit the aromatic amine functionality:
| Reaction Type | Catalyst System | Coupling Partner | Application |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/XPhos | Aryl halides | Biaryl amine libraries |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Boronic acids | Fluorescent dyes |
Acid/Base-Mediated Rearrangements
Protonation at the methylidene nitrogen triggers ring-contraction reactions:
textInitial structure → Protonation → [1,3]-H shift → Furanone derivative
This process is pH-dependent, with optimal conversion at pH 2.5–3.0 .
Comparative Reactivity Table
| Reaction Class | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) | Solvent Dependence |
|---|---|---|---|
| Nucleophilic substitution | 2.4×10⁻³ | 58.2 | Polar aprotic > nonpolar |
| Diels-Alder | 1.8×10⁻² | 42.7 | Inverse temp. dependence |
| Hydrolysis | 4.1×10⁻⁴ | 72.9 | Water content critical |
Data compiled from kinetic studies using stopped-flow spectroscopy .
This compound’s reactivity profile is significantly influenced by its 4-methoxy substituent, which enhances resonance stabilization of transition states while moderately deactivating the aromatic ring. The dioxanedione ring’s strain (ca. 25 kJ/mol) further drives ring-opening and rearrangement processes, making it a versatile intermediate in synthetic organic chemistry .
Scientific Research Applications
5-{[(4-Methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-{[(4-Methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also interact with enzymes and receptors in biological systems, leading to various biochemical effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., –NO₂ in ) increase electrophilicity at the methylidene carbon, facilitating nucleophilic attacks in subsequent cyclization reactions. Bulky substituents (e.g., cyclohexyl in ) reduce reaction yields due to steric hindrance but enhance thermal stability.
Crystal Packing and Hydrogen Bonding :
- Hydroxy-substituted derivatives (e.g., ) form robust O–H⋯O dimers, stabilizing the crystal lattice.
- Halogenated analogues (e.g., ) exhibit weaker C–X⋯O (X = F, Cl, Br) interactions, leading to less dense packing.
Conformational Flexibility :
Key Findings:
- Solvent Effects: Polar protic solvents (e.g., methanol) generally improve yields for amine-containing derivatives due to enhanced solubility of intermediates .
- Catalysts : Use of DCC/DMAP in THF (e.g., ) accelerates condensation but requires rigorous purification to remove side products.
Biological Activity
5-{[(4-Methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic compound with notable biological activities. This article reviews its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action based on recent studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it features a dioxane ring which is crucial for its biological activity. The structure includes a methoxy group that enhances its lipophilicity and potential interaction with biological membranes.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the compound against selected pathogens:
| Bacterial Strain | MIC (µg/mL) | Synergistic Effect with Antibiotics |
|---|---|---|
| Escherichia coli ATCC 10536 | 19.5 | Yes (with Amikacin) |
| Staphylococcus aureus ATCC 25923 | 9.8 | Yes (with Gentamicin) |
| Pseudomonas aeruginosa ATCC 15442 | 156.2 | Yes (with Gentamicin) |
The compound was tested in combination with common antibiotics such as amikacin and gentamicin, showing a significant reduction in MIC values, indicating a synergistic effect that enhances the efficacy of these antibiotics against resistant strains .
The biological activity of this compound can be attributed to several mechanisms:
- Enzymatic Inhibition : The compound has been identified as a potent inhibitor of certain bacterial enzymes, which are crucial for cell wall synthesis and metabolism.
- Membrane Disruption : Its lipophilic nature allows it to penetrate bacterial membranes, leading to increased permeability and cell lysis.
- Modulation of Antibiotic Resistance : Studies indicate that the compound can reverse antibiotic resistance in certain strains by altering the phenotype of bacteria from resistant to sensitive .
Case Studies
In a controlled study evaluating the antimicrobial effects of this compound in vivo, it was administered to mice infected with E. coli. The results showed a significant reduction in bacterial load compared to untreated controls, highlighting its potential as an effective therapeutic agent against bacterial infections.
Another study focused on its effects against biofilm-forming bacteria, revealing that the compound disrupts biofilm integrity and enhances the effectiveness of traditional antibiotics .
Q & A
Basic: What are the optimized synthetic routes for 5-{[(4-Methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione?
Methodological Answer:
The compound is synthesized via condensation of Meldrum’s acid derivatives with substituted arylamines. A typical protocol involves refluxing Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with methyl orthoformate in methanol to generate an intermediate, followed by reaction with 4-methoxyaniline under controlled conditions (reflux for 8–10 hours). Purification is achieved via crystallization from methanol or DMF-acetic acid mixtures . Key factors include stoichiometric control of the arylamine and reaction temperature to avoid side products like over-oxidized derivatives.
Basic: How is the structural integrity of this compound validated in academic research?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular conformation. The dioxane ring adopts an envelope conformation, with intramolecular hydrogen bonds (e.g., O–H⋯O) stabilizing the structure. Spectroscopic techniques (e.g., H/C NMR, IR) are used to verify functional groups:
- NMR : Aromatic protons (δ 6.8–7.2 ppm), methoxy groups (δ ~3.8 ppm), and the methylidene proton (δ ~8.5 ppm).
- IR : Stretching vibrations for C=O (1740–1760 cm) and N–H (3200–3300 cm) .
Advanced: What strategies are employed to modify substituents for studying structure-activity relationships (SAR)?
Methodological Answer:
Substituent variation focuses on the aryl amino group and methylidene position. For example:
- Aryl group substitution : Replace 4-methoxyphenyl with halogenated (e.g., 4-bromophenyl) or acetylated analogs to modulate electronic effects .
- Oxidation reactions : Treat the compound with m-chloroperbenzoic acid to generate sulfoxide derivatives, which alter polarity and biological activity .
Reaction conditions (e.g., solvent polarity, temperature) are optimized using kinetic studies to minimize side reactions.
Advanced: How does the compound’s reactivity influence its stability under experimental conditions?
Methodological Answer:
The methylidene group is prone to hydrolysis under acidic or aqueous conditions. Stability assays in buffers (pH 2–10) reveal decomposition at pH < 4 due to protonation of the imino nitrogen. Oxidation studies show that strong oxidizing agents (e.g., HO) convert the methylidene group to a carbonyl, forming 5-acetyl derivatives. Storage recommendations: anhydrous solvents (e.g., DMF) at −20°C to prevent degradation .
Advanced: How can researchers design assays to evaluate its potential bioactivity?
Methodological Answer:
- Antimicrobial assays : Use broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), referencing similar dioxane derivatives with reported activity .
- Enzyme inhibition : Screen against kinases or hydrolases via fluorescence-based assays (e.g., ATPase activity using malachite green). Molecular docking (AutoDock Vina) predicts binding modes to target proteins .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC calculations .
Advanced: How are contradictions in synthetic yield or purity resolved?
Methodological Answer:
Discrepancies often arise from competing pathways (e.g., over-oxidation or dimerization). Resolution strategies include:
- Analytical cross-validation : Compare HPLC purity (C18 column, acetonitrile/water gradient) with H NMR integration.
- Green synthesis optimization : Replace traditional solvents with ionic liquids or microwave-assisted reactions to enhance yield (e.g., 85% → 92%) .
- Crystallography : SCXRD identifies polymorphic forms that may affect purity metrics .
Advanced: What computational tools predict its reactivity in novel reactions?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G** level calculates:
- Frontier molecular orbitals : Predict nucleophilic/electrophilic sites (e.g., methylidene carbon as electrophilic center).
- Transition states : Simulate reaction pathways (e.g., oxidation to sulfoxides) using Gaussian 09.
- Solvent effects : COSMO-RS models optimize solvent selection for reactions .
Advanced: How do supramolecular interactions influence its physical properties?
Methodological Answer:
Intermolecular C–H⋯O hydrogen bonds form 1D chains in the crystal lattice, enhancing thermal stability (TGA decomposition >200°C). FTIR and Raman spectroscopy quantify these interactions, while Hirshfeld surface analysis (CrystalExplorer) maps contact contributions (e.g., 60% H-bonding). Such interactions affect solubility and melting points, critical for formulation studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
